molecular formula C21H28O3 B1226177 17-Hydroxypregna-4,6-diene-3,20-dione CAS No. 2477-60-3

17-Hydroxypregna-4,6-diene-3,20-dione

Cat. No. B1226177
CAS RN: 2477-60-3
M. Wt: 328.4 g/mol
InChI Key: JBVNBBXAMBZTMQ-CEGNMAFCSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 17-Hydroxypregna-4,6-diene-3,20-dione involves multi-step chemical processes. For instance, a three-step synthesis of a similar compound, 16-methylene-17α-hydroxypregna-1,4,9(11)-triene-3,20-dione, was achieved from a starting material in an overall yield of 35%, highlighting the complexity and efficiency of these synthetic routes (García-Martínez, Reyes-López, & Joseph-Nathan, 1993).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by detailed NMR and crystallographic studies. For example, the crystal and molecular structure of a closely related compound, 17α-acetoxy-21-hydroxy-1,4-pregnadiene-3,20-dione, was determined, revealing its orthorhombic space group and specific lattice parameters, which provide insights into the spatial arrangement of atoms within the molecule (Scharfenberg-Pfeiffer et al., 1990).

Chemical Reactions and Properties

Chemical reactions involving 17-Hydroxypregna-4,6-diene-3,20-dione and its derivatives are diverse. For instance, the chemoselective hydrogenation of a related compound, 17α-hydroxy-6-methylen-pregna-4,9(11)-diene-3,20-dione, was efficiently carried out using wet Pd on carbon and triethylamine, leading to a high yield of the targeted product (Marcos-Escribano et al., 2009).

Scientific Research Applications

Bioactive Compounds and Pharmacology

17-Hydroxypregna-4,6-diene-3,20-dione has been identified as a bioactive compound in various studies. For instance, Bai et al. (2007) isolated this compound from Nerium oleander, noting its anti-inflammatory and cytotoxic activities against different human cell lines, including liver tumor and lung carcinoma cells (Bai et al., 2007). Similarly, Ramírez et al. (2005) synthesized and evaluated new progesterone derivatives of this compound for their 5α-reductase inhibitory activity, useful in treatments of conditions like benign prostatic hyperplasia (Ramírez et al., 2005).

Microbial Transformation and Biodehydrogenation

The compound's potential in microbial transformation processes has been explored. Wang Rong-zhu (2011) studied the biodehydrogenation of a related compound by Arthrobacter simplex, indicating the utility of microbial systems in modifying steroid structures (Wang Rong-zhu, 2011). This approach can be crucial for developing new pharmaceuticals and understanding steroid metabolism.

Structural and Theoretical Analysis

The structural characterization of related compounds provides insight into their chemical properties. Sethi et al. (2013) conducted a study involving the synthesis and characterization of pregnane derivatives, including theoretical calculations and spectroscopic analysis (Sethi et al., 2013). Such research contributes to a deeper understanding of steroid chemistry and its applications.

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant properties of 17-Hydroxypregna-4,6-diene-3,20-dione derivatives have been a focus in various studies. Javed et al. (2020) examined the inhibitory effects on T-cell proliferation of metabolites derived from melengestrol acetate, a related compound (Javed et al., 2020). This research highlights the therapeutic potential of these compounds in immune-related conditions.

Safety And Hazards

Safety precautions for handling “17-Hydroxypregna-4,6-diene-3,20-dione” include wearing protective eyewear, clothing, and gloves, and avoiding skin contact . If toxic or irritating substances are produced during experimentation, the operation should be completed inside a glove box to avoid harm to the experimenter .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4-5,12,16-18,24H,6-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVNBBXAMBZTMQ-CEGNMAFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947683
Record name 17-Hydroxypregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Megestrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014495
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.25e-02 g/L
Record name Megestrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014495
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

17-Hydroxypregna-4,6-diene-3,20-dione

CAS RN

2477-60-3, 3562-63-8
Record name 17-Hydroxy-6-dehydroprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002477603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Hydroxypregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Megestrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014495
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

218.0 - 220.0 °C
Record name Megestrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014495
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
KH Palmer, RW Handy, ME Wall - Journal of Labelled …, 1971 - Wiley Online Library
Chlormadinone‐4− 14 C acetate (V) was synthesized from 17α‐hydroxyprogesterone‐4− 14 C (I) by dehydrogenation to the 4,6‐diene (II) which was converted to the 6‐chloro‐4,6‐…
RJ Chandross, J Bordner - Acta Crystallographica Section B …, 1975 - scripts.iucr.org
(IUCr) Chlormadinone acetate (6-chloro-17-hydroxypregna-4,6-diene-3,20-dione acetate) Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 …
Number of citations: 12 scripts.iucr.org
VV Korkhov, VV Boikova, GS Grinenko… - Pharmaceutical …, 1983 - Springer
The creation and study of new steroid preparations--derivatives of 17~-hydroxyprogesterone--are urgent problems. These substances, being very simple modifications of natural …
Number of citations: 4 link.springer.com
LN Volovel'skii, IB Skachek, AG Selichenko… - Chemistry of Natural …, 1979 - Springer
It has been shown that under mild conditions the reactions of 17α-hydroxy 3,20-diones of the pregnane series with acid hydrazides lead to the formation of 3-monohydrazones, while …
Number of citations: 2 link.springer.com
I Aref, F Hefnawi, O Kandil, MTA Aziz - Fertility and Sterility, 1973 - Elsevier
MATERIALS AND METHODS Forty-two multiparous women, 21-43 years old, were chosen. All were regularly menstruating, nonlactating, and their cervices were not pathologic. Four …
Number of citations: 23 www.sciencedirect.com
EG Shipley - Steroids, 1965 - Elsevier
Assay of progestins using topical applications have shown Chlormadinone (6-chloro-17-hydroxypregna-4,6-diene-3,20-dione, acetate), Provera (17-hydroxy-6α-methylpregn-4-ene-3,20…
Number of citations: 13 www.sciencedirect.com
T Kodama, M Wakisaka, J Shimazaki - Endocrinologia Japonica, 1980 - jstage.jst.go.jp
Chlormadinone acetate was bound to cytosol from the human benign prostatic hypertrophy in a high affinity fashion. The kd and number of maximum binding site of the binding were 5.4•…
Number of citations: 2 www.jstage.jst.go.jp
M Kuhnert-Brandstätter, P Gasser, PD Lark… - Microchemical …, 1972 - Elsevier
Some years ago we published in this journal thermomicroscopic data for a series of steroid hormones, so that they could be ident Page 1 MICROCHEMICAL JOURNAL 17, 719-738 (…
Number of citations: 13 www.sciencedirect.com
BG Steinetz, VL Beach, G DiPasquale, JV Battista Jr - Steroids, 1965 - Elsevier
Eight selected gestagens were tested for effects on adrenal weight and plasma cortiosteroid levels following ACTH injection in intact male and female rats. Five patterns emerged which …
Number of citations: 18 www.sciencedirect.com
Y Zhang, Z Wang, Z Ma, Y Cheng - Chromatographia, 2008 - Springer
The fragmentation behaviors of progesterone derivatives were studied by high-performance liquid chromatography electrospray ionization tandem mass spectrometry. Under tandem …
Number of citations: 9 link.springer.com

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